![molecular formula C20H24N8O B2740615 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide CAS No. 1788557-72-1](/img/structure/B2740615.png)
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H24N8O and its molecular weight is 392.467. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Applications
Researchers synthesized novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds, which include various pyrimidine and piperazine derivatives, could provide insight into the development of new therapeutics targeting inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Anticancer and Anti-Lipoxygenase Agents
A study on novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, indicating the versatility of pyrimidine derivatives in therapeutic research. These findings may suggest avenues for exploring related compounds in cancer and inflammation research (A. Rahmouni, Sawssen Souiei, M. Belkacem, et al., 2016).
Metabolic Pathways of Antineoplastic Agents
The metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients was studied, revealing main metabolic pathways including N-demethylation and hydroxylation. Such metabolic studies are crucial for understanding the pharmacokinetics and optimizing the efficacy of new drugs (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).
Soluble Epoxide Hydrolase Inhibitors
Research into 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase identified key functional groups necessary for potency and selectivity, demonstrating the role of chemical modification in enhancing therapeutic potential (R. K. Thalji, J. McAtee, S. Belyanskaya, et al., 2013).
Novel Pyrazolo[1,5-a]pyrimidine Derivatives with Anti-Influenza Activity
A study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1). This suggests the potential of related chemical structures in antiviral research (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
Propiedades
IUPAC Name |
N-(3-phenylpropyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O/c29-20(22-8-4-7-17-5-2-1-3-6-17)27-11-9-26(10-12-27)18-13-19(24-15-23-18)28-16-21-14-25-28/h1-3,5-6,13-16H,4,7-12H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVQHWVDNZAIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.